(S)-1-Boc-2-(羟甲基)哌啶

描述

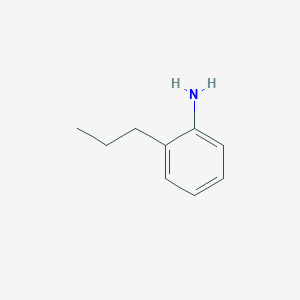

“(S)-1-Boc-2-(Hydroxymethyl)piperidine” is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A potential biocatalytic approach to the synthesis of this privileged scaffold would be the asymmetric dearomatization of readily assembled activated pyridines . A general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry has been presented . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine derivatives has been studied using density functional theory and ab initio Hartree Fock calculations .Chemical Reactions Analysis

Piperidine derivatives have been involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .科学研究应用

治疗应用和生物学效应:(Guzmán-Rodríguez 等,2021 年) 的一项研究探讨了哌啶衍生物分子 1-Boc-哌啶对大鼠暴饮暴食行为和焦虑症的影响。他们发现 1-Boc-哌啶在暴饮暴食方案中减少了卡路里摄入量并发挥了抗焦虑作用,表明了潜在的治疗应用。

受保护肽的合成:在肽合成领域,(Rabanal 等,1992 年) 描述了使用包括哌啶在内的芴衍生锚定剂进行受保护肽的固相合成。该方法对于复杂肽的有效生产至关重要。

具有药学意义的化合物的对映选择性合成:(Sheikh 等,2012 年) 的一项研究开发了一种通用且对映选择性的合成方法,用于 2-取代的 2-苯基吡咯烷和哌啶,这在药物研究中具有重要意义。

药物发现的对映控制合成:(Hanessian 等,2002 年) 报道了对映纯的 2,4-二取代的 4-芳基-6-哌啶酮和哌啶的对映控制合成,展示了它们在创建用于药物发现的原型库方面的潜力。

药物合成中的生物催化:(Chen 等,2019 年) 使用重组大肠杆菌高效合成伊布替尼手性中间体的研究突出了生物催化在药物合成中的作用。

新型多组分反应的开发:(Tailor 和 Hall,2000 年) 的研究展示了一种涉及 α-羟烷基哌啶单元的新型多组分反应,这些单元常见于天然生物碱和阿糖类似物。

不对称合成和立体中心控制:(Serino 等,1999 年) 的研究提出了 N-Boc 2-取代的吡咯烷和哌啶的不对称合成,显示了在合成中控制立体中心的重要性。

溶液化学中的体积性质:(Kul 等,2013 年) 对哌啶衍生物在水溶液中的体积性质进行了比较研究,有助于了解它们在不同溶剂中的行为。

生物活性化合物合成的方法:(Cossy,2005 年) 讨论了合成生物活性哌啶类化合物的选择性方法,强调了这些化合物生物应用中的多功能性。

催化反应和对映选择性的研究:(Johnson 等,2002 年) 探讨了共轭加成中的不对称碳碳键形成,导致取代的哌啶和吡咯烷的对映选择性合成。

作用机制

Target of Action

Piperidine derivatives, such as (S)-1-Boc-2-(Hydroxymethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .

Result of Action

The results of the action of piperidine derivatives can vary widely, with effects ranging from antioxidant, anti-apoptotic, and anti-inflammatory activities to bioavailability enhancing abilities .

安全和危害

Piperidine and its derivatives should be handled with care. They are combustible liquids and can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

Piperidine and its derivatives continue to be an area of active research due to their importance in drug design and the pharmaceutical industry . The development of efficient and sustainable methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety, are areas of ongoing study .

属性

IUPAC Name |

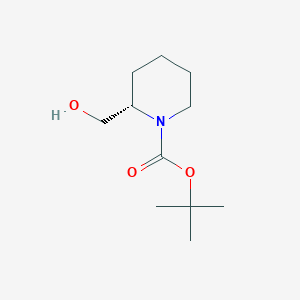

tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAGFCBNDBBFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426154 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-2-(Hydroxymethyl)piperidine | |

CAS RN |

134441-93-3 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。